molecular formula C15H18BrNOS B4200918 4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B4200918
M. Wt: 340.3 g/mol
InChI Key: PFXLETOLBSXYAK-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This reaction includes the condensation of cyclic ketones, aromatic amines, and thioglycolic acid. For instance, the reaction of 4-methylcyclohexanone, 4-bromoaniline, and mercaptoacetic acid in dry benzene under reflux conditions can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and yield. Mesoporous MCM-41-supported Schiff base and CuSO4·5H2O have been reported as effective catalysts for the one-pot three-component condensation reaction, providing high yields and allowing for catalyst recovery and reuse .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNOS/c1-11-14(18)17(13-7-5-12(16)6-8-13)15(19-11)9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXLETOLBSXYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2(S1)CCCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 2
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 3
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 4
Reactant of Route 4
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 5
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 6
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

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